molecular formula C10H11N3O3S B2645950 3-amino-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 702668-21-1

3-amino-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2645950
CAS RN: 702668-21-1
M. Wt: 253.28
InChI Key: WHMJTTJVOATKMJ-UHFFFAOYSA-N
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Description

3-amino-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the quinazolinone family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study described the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which demonstrated broad-spectrum antimicrobial activities against Gram-positive bacteria, Gram-negative bacteria, and fungi. These compounds were synthesized via a Mannich reaction, showcasing their potential in developing new antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Practical Synthesis Approaches

Another research highlighted a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method emphasizes simplicity, high yields, and the ease of product isolation, indicating the compound's accessibility for further applications (Azizi & Edrisi, 2017).

Anticonvulsant and Antimicrobial Evaluation

Derivatives of 3-amino-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been evaluated for their anticonvulsant and antimicrobial properties, with some compounds showing potent activities. This suggests their potential use in medical applications targeting epilepsy and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Catalyst-Free Synthesis for Functionalized Derivatives

A catalyst-free, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives was developed, demonstrating an environmentally friendly approach to synthesizing these compounds. This method also highlights the compound's versatility in generating a variety of derivatives with potential biological activities (Ramana et al., 2016).

properties

IUPAC Name

3-amino-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-15-7-3-5-6(4-8(7)16-2)12-10(17)13(11)9(5)14/h3-4H,11H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMJTTJVOATKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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